

# Application Note: Purification of Proteins Labeled with ATTO 425 Maleimide

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## Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

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## Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin family, designed for labeling various biomolecules, including proteins, DNA, and RNA.[1][2] Key characteristics of ATTO 425 include strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3][4] The dye is moderately hydrophilic and can be efficiently excited between 405 and 455 nm.[1][3] The maleimide functional group specifically reacts with thiol (sulfhydryl) groups, primarily found on cysteine residues within proteins, to form a stable thioether bond.[5][6] This targeted labeling is highly selective at a pH range of 7.0-7.5, where thiol groups are sufficiently nucleophilic, while other potential reactive groups like amines remain largely protonated and unreactive.[1][5][7]

Following the labeling reaction, it is crucial to remove any unreacted or hydrolyzed **ATTO 425 maleimide** to ensure that downstream applications are not affected by the presence of free dye.[5][6] This application note provides a detailed protocol for the purification of proteins labeled with **ATTO 425 maleimide**, with a focus on size exclusion chromatography.

## Physicochemical Properties and Labeling Characteristics of ATTO 425 Maleimide

A summary of the key quantitative data for **ATTO 425 maleimide** is presented below for easy reference.

Property	Value	Reference
Molecular Weight (MW)	524 g/mol	[1][2][6]
Maximum Absorption ( $\lambda_{\text{abs}}$ )	439 nm	[1][2][3][6]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][3][6]
Maximum Fluorescence ( $\lambda_{\text{fl}}$ )	485 nm	[1][2][3][6]
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	90%	[1][3]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	3.6 ns	[1][3]
Correction Factor (CF260)	0.19	[1][6]
Correction Factor (CF280)	0.17	[1][6]
Recommended Labeling pH	7.0 - 7.5	[1][5][7]

## Experimental Protocols

### Protein Labeling with ATTO 425 Maleimide

This protocol outlines the steps for the covalent labeling of a protein with **ATTO 425 maleimide**.

Materials:

- Protein of interest with at least one free cysteine residue
- ATTO 425 maleimide**
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g  $\text{Na}_2\text{HPO}_4 \cdot 2\text{H}_2\text{O}$ , and 0.24 g  $\text{KH}_2\text{PO}_4$  in 1 liter of distilled water) or other suitable buffer at pH 7.0-7.5 (e.g., HEPES, Tris).[1][5][6]

- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][5][6]
- Quenching reagent (optional): Glutathione or  $\beta$ -mercaptoethanol.[1][7]
- Reaction tubes
- Shaker/rocker

#### Protocol:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[5][7] Optimal labeling efficiency is often achieved at higher protein concentrations ( $\geq 2$  mg/mL).[7]
  - Ensure the protein solution is free of any thiol-containing substances from previous purification steps.
  - (Optional) If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP or DTT. If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1][5][6]
- **ATTO 425 Maleimide** Stock Solution Preparation:
  - Immediately before use, dissolve 1.0 mg of **ATTO 425 maleimide** in 50-200  $\mu$ L of anhydrous, amine-free DMSO or DMF to create a 10-20 mM stock solution.[1][5]
  - Protect the stock solution from light by wrapping the container in aluminum foil.[1]
- Labeling Reaction:
  - Add a 10-20 molar excess of the **ATTO 425 maleimide** stock solution to the protein solution.[1] For proteins with a single cysteine, a 1.3-fold molar excess of the dye may be

sufficient.[6]

- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][6][7] Gentle shaking or rocking during incubation is recommended.
- Quenching the Reaction (Optional):
  - To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol such as glutathione or  $\beta$ -mercaptoethanol can be added.[1][7] For example, add a fresh solution of glutathione and incubate for 15 minutes at room temperature.[7]

## Purification of ATTO 425-Labeled Protein

This protocol describes the removal of unreacted dye and other small molecules from the labeled protein using size exclusion chromatography.

Materials:

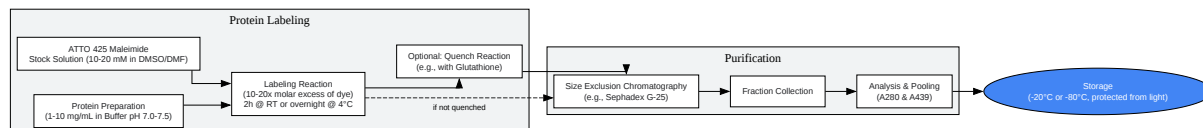
- Labeled protein solution from the previous step
- Size exclusion chromatography column (e.g., Sephadex G-25).[1][5][6] A column with a diameter of 1-2 cm and a length of 10-30 cm is generally suitable.[5][6]
- Elution Buffer: PBS, pH 7.4, or another buffer appropriate for the protein.
- Fraction collection tubes

Protocol:

- Column Equilibration:
  - Equilibrate the size exclusion chromatography column with at least two column volumes of the elution buffer.
- Sample Loading:
  - Carefully load the entire volume of the labeling reaction mixture onto the top of the column.

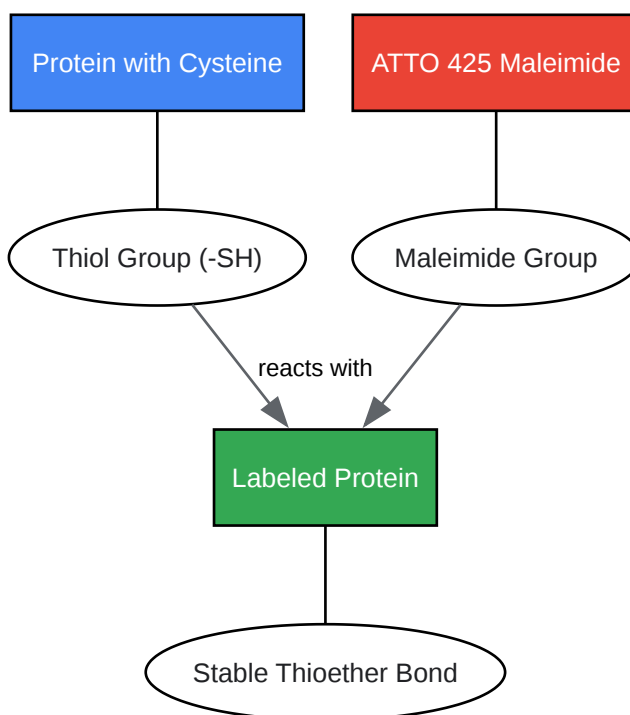
- Elution and Fraction Collection:
  - Begin eluting the sample with the elution buffer.
  - The labeled protein, being larger, will travel through the column faster and elute first. The smaller, unreacted dye molecules will be retained longer and elute later.
  - Collect fractions of a suitable volume (e.g., 0.5-1.0 mL).
  - Visually inspect the fractions. The first colored fractions to elute will contain the purified, labeled protein. The later colored fractions will contain the free dye.
- Analysis and Storage:
  - Identify the protein-containing fractions by measuring the absorbance at 280 nm (for the protein) and 439 nm (for the ATTO 425 dye).
  - Pool the fractions containing the purified labeled protein.
  - The degree of labeling (DOL) can be calculated using the absorbance values and the extinction coefficients of the protein and the dye.
  - Store the purified labeled protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to divide the solution into aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[6\]](#)[\[7\]](#) Protect the conjugate from light.  
[\[6\]](#)[\[7\]](#)

## Visualizations



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Caption: Experimental workflow for labeling and purification.



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Caption: Reaction of **ATTO 425 maleimide** with a protein's cysteine residue.

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